3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid
CAS No.: 2613384-81-7
Cat. No.: VC11518731
Molecular Formula: C24H19NO6
Molecular Weight: 417.4 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2613384-81-7 |
|---|---|
| Molecular Formula | C24H19NO6 |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxycarbonylbenzoic acid |
| Standard InChI | InChI=1S/C24H19NO6/c1-30-23(28)15-10-14(22(26)27)11-16(12-15)25-24(29)31-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13H2,1H3,(H,25,29)(H,26,27) |
| Standard InChI Key | LZWDTMTVIHTQSP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central benzoic acid backbone substituted at the 3- and 5-positions. The 3-position is modified with an Fmoc-protected amino group (), while the 5-position contains a methoxycarbonyl group (). The Fmoc group provides steric protection for the amino functionality, a critical feature in solid-phase peptide synthesis (SPPS) .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxycarbonylbenzoic acid |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| InChI Key | LZWDTMTVIHTQSP-UHFFFAOYSA-N |
The planar aromatic fluorenyl moiety enhances UV detectability, facilitating chromatographic monitoring during synthesis.
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate that the Fmoc group is susceptible to cleavage under basic conditions (e.g., piperidine in DMF), while the methoxycarbonyl ester remains intact under mild acidic or neutral conditions .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of 5-(methoxycarbonyl)benzoic acid:
-
Amino Group Introduction: The 3-amino derivative is prepared via nitration followed by reduction or direct amination.
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Fmoc Protection: The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., ).
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Purification: Crude product is purified via silica gel chromatography, yielding ≥95% purity.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , 0–5°C, 2 hr | 70% |
| 2 | , ethanol, RT, 6 hr | 85% |
| 3 | Fmoc-Cl, , THF/H2O, 0°C | 90% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, Ar-H), 7.89–7.31 (m, 8H, Fmoc-H), 3.87 (s, 3H, OCH3).
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NMR: δ 170.1 (COOH), 166.3 (Fmoc-CO), 155.8 (NHCOO), 52.1 (OCH3).
High-Performance Liquid Chromatography (HPLC)
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Retention time: 12.4 min (C18 column, acetonitrile/water gradient).
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Purity: 95% (UV detection at 254 nm).
Mass Spectrometry
-
ESI-MS: m/z 418.4 [M+H]+ (calculated for : 418.4).
Applications in Research
Pharmaceutical Intermediate
The compound’s dual functional groups enable its use in synthesizing peptide-based therapeutics. For example, it serves as a building block for protease inhibitors targeting inflammatory pathways . The methoxycarbonyl group can be hydrolyzed to a carboxylic acid for further conjugation, while the Fmoc group is selectively removed during SPPS .
Material Science
Incorporated into polymers, the aromatic backbone enhances thermal stability. Copolymers derived from this monomer exhibit glass transition temperatures () exceeding 200°C, making them suitable for high-performance coatings .
Biochemical Probes
Functionalized derivatives act as fluorescent probes for imaging intracellular enzymes. The Fmoc group’s UV activity allows real-time monitoring of enzymatic cleavage in live cells.
| Aspect | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat, fume hood |
| Storage | -20°C, desiccated, under nitrogen atmosphere |
| Disposal | Incinerate at certified facilities |
Recent Advances and Future Directions
Green Synthesis
Recent efforts focus on replacing toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME), achieving comparable yields (88%) with reduced environmental impact .
Drug Delivery Systems
Nanoparticles functionalized with this compound demonstrate pH-sensitive drug release, enhancing tumor-targeting efficiency in preclinical models.
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